Boc-Ala-ONp

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

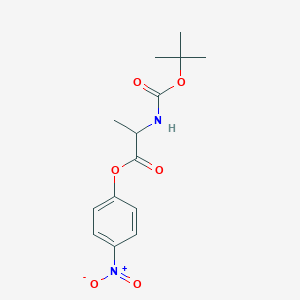

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHFNHHZORGDFI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-49-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2483-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-nitrophenyl N-[(1,1-dimethylethoxy)carbonyl]-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to Boc-Ala-ONp: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-L-alanine-4-nitrophenyl ester, commonly abbreviated as Boc-Ala-ONp, is a pivotal activated amino acid derivative employed extensively in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group provides stability under various conditions, while the 4-nitrophenyl (ONp) ester serves as an excellent leaving group, facilitating the formation of peptide bonds. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its use, and a visual representation of its role in the peptide synthesis workflow.

Core Properties of this compound

This compound is a white to off-white crystalline powder. Its chemical structure and key identifiers are summarized below.

Physicochemical and Chemical Properties

A compilation of the quantitative data for this compound is presented in the following tables for easy reference and comparison.

| Identifier | Value | Source |

| CAS Number | 2483-49-0 | [1][2][3] |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [1][2][3][4] |

| Molecular Weight | 310.30 g/mol | [1][2][3][4] |

| EC Number | 219-621-5 | [1][3] |

| PubChem CID | 7021877 | [4] |

| MDL Number | MFCD00038117 | [1][3] |

| Physical Property | Value | Source |

| Melting Point | 71 - 73 °C | |

| Appearance | White to off-white powder | [5] |

| Optical Rotation | [α]²⁰/D = -52 ± 2° (c=1 in DMF) | [5] |

| Storage Temperature | 2-8°C | [1][3] |

| Purity | ≥96.0% (HPLC) | [1][3] |

Experimental Protocols

This compound is a key reagent in Boc-based solid-phase peptide synthesis (SPPS). Below are detailed methodologies for its application.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating an alanine residue using this compound in SPPS involves a cycle of deprotection and coupling steps on a solid support resin.

1. Resin Preparation and Swelling:

-

Objective: To prepare the solid support for peptide synthesis.

-

Protocol:

-

Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.

-

Add a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (10-15 mL per gram of resin).

-

Gently agitate the mixture for 15-30 minutes to allow the resin to swell completely.

-

Drain the solvent.

-

2. Boc Group Deprotection:

-

Objective: To remove the Boc protecting group from the N-terminus of the growing peptide chain on the resin, exposing a free amine for the next coupling step.

-

Protocol:

-

Suspend the resin in a 50% (v/v) solution of trifluoroacetic acid (TFA) in DCM (10 mL per gram of resin).[6]

-

Stir the suspension for 5 minutes.[6]

-

Filter the resin and add a fresh portion of the 50% TFA/DCM solution.

-

Stir for an additional 20-25 minutes.[6]

-

Wash the resin thoroughly with DCM (2 times) and isopropanol (2 times) to remove residual TFA.[6]

-

3. Neutralization:

-

Objective: To neutralize the protonated amine group after the acid-mediated deprotection.

-

Protocol:

-

Wash the resin with a 5-10% solution of a tertiary amine, such as N,N-diisopropylethylamine (DIEA) or triethylamine (Et₃N), in DCM for 3-5 minutes.

-

Wash the resin again with DCM to remove excess base.

-

4. Coupling of this compound:

-

Objective: To couple the this compound to the deprotected N-terminus of the peptide chain on the resin.

-

Protocol:

-

Dissolve this compound (2.0 equivalents based on resin substitution) in DMF (5 mL per gram of resin).

-

Add the this compound solution to the neutralized resin.

-

The reaction can be monitored for completion using a qualitative test such as the Kaiser test, which detects free primary amines. A negative test indicates the completion of the coupling reaction.

-

If the reaction is slow, a coupling catalyst such as 1-hydroxybenzotriazole (HOBt) can be added.

-

Once the coupling is complete, wash the resin with DMF (3 times) and DCM (3 times) to remove unreacted reagents and the 4-nitrophenol byproduct.

-

5. Final Cleavage and Deprotection:

-

Objective: To cleave the completed peptide from the resin and remove any side-chain protecting groups.

-

Protocol (Standard Anhydrous HF Cleavage):

-

Dry the peptide-resin under vacuum.

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add a scavenger, such as anisole (typically 10% v/v), to trap reactive carbocations.

-

Cool the reaction vessel to -5 to 0°C.

-

Condense anhydrous hydrogen fluoride (HF) into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a vacuum.

-

Wash the resin with a solvent like diethyl ether to remove the scavenger and cleaved protecting groups.

-

Extract the crude peptide with a suitable aqueous solvent (e.g., 10% acetic acid).

-

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound.

Caption: Synthesis of this compound from L-Alanine.

Caption: Boc-SPPS Cycle using this compound.

Conclusion

This compound is a well-characterized and highly effective reagent for the incorporation of alanine residues in peptide synthesis. Its stability, combined with the efficient activation provided by the 4-nitrophenyl ester, makes it a valuable tool for researchers in the fields of chemistry, biochemistry, and drug development. The protocols outlined in this guide provide a solid foundation for the successful application of this compound in the synthesis of target peptides. As with all chemical syntheses, appropriate safety precautions should be taken when handling the reagents mentioned.

References

An In-depth Technical Guide to N-tert-butoxycarbonyl-L-alanine 4-nitrophenyl ester (Boc-Ala-ONp)

This guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-alanine 4-nitrophenyl ester (Boc-Ala-ONp), a key reagent in peptide synthesis. It is intended for researchers, scientists, and professionals involved in drug development and proteomics research. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and its application in experimental protocols.

Chemical Structure and IUPAC Name

This compound is a derivative of the amino acid L-alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is activated as a 4-nitrophenyl ester. This dual modification makes it a valuable building block in solid-phase peptide synthesis (SPPS).

The definitive IUPAC name for this compound is (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate [1].

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [1][2][3] |

| Molecular Weight | 310.30 g/mol | [1][2][3] |

| CAS Number | 2483-49-0 | [1][2][3] |

| EC Number | 219-621-5 | [2] |

| Assay | ≥96.0% (HPLC) | [2] |

| Appearance | White to off-white crystalline powder | |

| Storage Temperature | 2-8°C | [2] |

| InChI Key | SUHFNHHZORGDFI-VIFPVBQESA-N | [2] |

| SMILES String | C--INVALID-LINK--C(=O)Oc1ccc(cc1)--INVALID-LINK--=O | [2] |

Experimental Protocols

This compound is primarily utilized in Boc-chemistry solid-phase peptide synthesis (SPPS).[2] The 4-nitrophenyl ester serves as a good leaving group, facilitating the coupling of the alanine residue to the free amino group of a growing peptide chain attached to a solid support.

While a specific synthesis protocol for this compound was not detailed in the provided search results, a general and widely used method for the preparation of N-tert-butoxycarbonylamino acids can be described. This procedure can be adapted for the synthesis of the precursor, Boc-Ala-OH.

-

Dissolution: L-alanine is dissolved in an aqueous solution of sodium hydroxide.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc anhydride) is added dropwise to the stirred solution. The reaction is typically exothermic.

-

Reaction: The mixture is stirred overnight at room temperature, allowing the reaction to proceed to completion. The pH of the solution will typically be between 7.5 and 8.5.

-

Extraction: The reaction mixture is washed with an organic solvent like pentane to remove unreacted Boc anhydride and other non-polar impurities.

-

Acidification: The aqueous layer is acidified to a pH of 1-1.5 with a suitable acid, such as potassium hydrogen sulfate, which protonates the carboxyl group of the Boc-alanine.

-

Product Extraction: The acidified mixture is then extracted with an organic solvent, such as ethyl ether.

-

Drying and Evaporation: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure.

-

Crystallization: The resulting oil is treated with a non-polar solvent like hexane to induce crystallization of the Boc-Ala-OH product.

The following is a representative workflow for the incorporation of an alanine residue into a peptide chain using this compound in manual Boc-SPPS.

-

Resin Swelling: The solid support resin (e.g., Merrifield resin) is swelled in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF) for 15-30 minutes.[4]

-

Boc-Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).

-

Neutralization: The resin is washed with DCM and then neutralized with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM or DMF.

-

Coupling: A solution of this compound (typically 2-4 equivalents relative to the resin substitution) in DMF is added to the neutralized resin. The coupling reaction is allowed to proceed for a specified time, which can be monitored for completion using a colorimetric test such as the ninhydrin test.

-

Washing: After the coupling is complete, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: The steps of deprotection, neutralization, and coupling are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid, typically anhydrous hydrogen fluoride (HF) with scavengers like anisole.[4][5]

Workflow Visualization

The logical flow of incorporating a this compound monomer during solid-phase peptide synthesis is illustrated in the following diagram.

Caption: Boc-SPPS cycle using this compound.

References

- 1. This compound | C14H18N2O6 | CID 7021877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound = 96.0 HPLC 2483-49-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Boc-Ala-ONp: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-alanine 4-nitrophenyl ester (Boc-Ala-ONp), a critical reagent in peptide synthesis and various biochemical assays. This document details its chemical properties, provides protocols for its use, and explores its applications in scientific research.

Core Properties and Data

This compound is an activated amino acid derivative widely used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, while the 4-nitrophenyl (ONp) ester is an excellent leaving group, facilitating the formation of peptide bonds.

| Property | Value |

| CAS Number | 2483-49-0 |

| Molecular Formula | C14H18N2O6[1] |

| Molecular Weight | 310.30 g/mol [2][3] |

| Appearance | Pale brown to white crystalline powder[1] |

| Melting Point | 78-83 °C[1][4] |

| Storage Conditions | 2-8°C[1][3] |

| Synonyms | N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine 4-nitrophenyl ester, Boc-L-alanine 4-nitrophenyl ester[1][2] |

Peptide Synthesis: A Key Application

This compound is a valuable reagent in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc protecting group is stable under various coupling conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).

Solution-Phase Dipeptide Synthesis: Boc-Ala-Gly-OEt

This protocol outlines the synthesis of a dipeptide, Boc-Ala-Gly-OEt, using this compound in a solution-phase approach.

Materials:

-

This compound

-

Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Cold diethyl ether

-

Trifluoroacetic acid (TFA)

Experimental Protocol:

-

Neutralization of Amino Acid Ester: Suspend glycine ethyl ester hydrochloride (1.05 equivalents) in anhydrous DCM. Cool the suspension to 0°C in an ice bath and add TEA or DIPEA (1.05 equivalents) dropwise while stirring to obtain the free amino acid ester.

-

Coupling Reaction: To the neutralized amino acid ester solution, add this compound (1.0 equivalent). Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC). The p-nitrophenol byproduct can be monitored by its characteristic yellow color.

-

Work-up and Isolation: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Ala-Gly-OEt. The product can be further purified by flash column chromatography.

-

Boc Deprotection (Optional): To remove the Boc protecting group, dissolve the purified Boc-Ala-Gly-OEt in anhydrous DCM and cool to 0°C. Add an equal volume of TFA and stir at room temperature for 1-2 hours.[5][6] Remove the solvent and excess TFA under reduced pressure. Precipitate the deprotected dipeptide (H-Ala-Gly-OEt·TFA) by adding cold diethyl ether.[5][6]

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

Application in Enzymatic Assays

While specific, detailed protocols for enzymatic assays using this compound are not abundantly available in general literature, p-nitrophenyl esters of N-protected amino acids are known to be effective chromogenic substrates for certain proteases. The principle of such an assay involves the enzymatic cleavage of the ester bond, leading to the release of p-nitrophenol, which can be quantified spectrophotometrically.

General Principle of a Protease Assay using this compound

This outlines the general methodology for a protease activity assay.

Principle:

A protease enzyme cleaves the ester bond of this compound, releasing p-nitrophenol. The rate of p-nitrophenol release, which is proportional to the enzyme's activity, is monitored by measuring the increase in absorbance at 405 nm.

Experimental Protocol (General):

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF).

-

Prepare a reaction buffer suitable for the protease being assayed (e.g., Tris-HCl or phosphate buffer at the optimal pH for the enzyme).

-

Prepare a solution of the protease of a known concentration.

-

-

Assay Procedure:

-

In a microplate well or a cuvette, add the reaction buffer.

-

Add the this compound substrate to the buffer to a final desired concentration.

-

Initiate the reaction by adding the protease solution.

-

Immediately begin monitoring the absorbance at 405 nm over a set period at a constant temperature.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time).

-

The enzyme activity can be determined using the Beer-Lambert law, with the known molar extinction coefficient of p-nitrophenol under the assay conditions.

-

Caption: General workflow for a protease assay using this compound as a chromogenic substrate.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic tool and not directly involved in natural signaling pathways, its use in peptide synthesis is a logical workflow with clear, sequential steps. The following diagram illustrates the logical progression of a single coupling cycle in Boc solid-phase peptide synthesis (SPPS).

Caption: Logical workflow of a single coupling cycle in Boc-SPPS using this compound.

Conclusion

This compound is a versatile and indispensable reagent for researchers in peptide chemistry and drug development. Its well-defined chemical properties and reactivity make it a reliable building block for the synthesis of peptides with a wide range of biological activities. The protocols and workflows provided in this guide offer a solid foundation for the effective utilization of this compound in the laboratory.

References

Synthesis of Boc-Ala-ONp: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of N-α-(tert-butoxycarbonyl)-L-alanine p-nitrophenyl ester (Boc-Ala-ONp), a critical activated amino acid derivative widely employed in peptide synthesis. This document outlines the core synthesis mechanism, provides detailed experimental protocols, and presents key quantitative data to support researchers in the successful preparation and application of this versatile building block.

Introduction

This compound is a valuable reagent in peptide chemistry, serving as an activated form of L-alanine for the formation of peptide bonds. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group prevents unwanted side reactions, while the p-nitrophenyl (ONp) ester acts as a good leaving group, facilitating nucleophilic attack by the amino group of another amino acid or peptide. This "active ester" strategy is a cornerstone of both solution-phase and solid-phase peptide synthesis, offering a reliable method for peptide bond formation with a reduced risk of racemization.[1] The synthesis of this compound is typically achieved through the coupling of Boc-L-alanine (Boc-Ala-OH) with p-nitrophenol (HONp) using a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC).

Synthesis Mechanism

The synthesis of this compound via DCC coupling proceeds through a well-established mechanism. The primary function of DCC is to activate the carboxylic acid of Boc-Ala-OH, rendering it susceptible to nucleophilic attack by the hydroxyl group of p-nitrophenol.

The key steps of the reaction mechanism are as follows:

-

Activation of the Carboxylic Acid: The reaction is initiated by the protonation of one of the nitrogen atoms of DCC by the carboxylic acid of Boc-Ala-OH. This is followed by the nucleophilic attack of the carboxylate anion on the central carbon atom of the protonated DCC.

-

Formation of the O-Acylisourea Intermediate: This attack results in the formation of a highly reactive O-acylisourea intermediate. This intermediate is a key activated species in the reaction.

-

Nucleophilic Attack by p-Nitrophenol: The hydroxyl group of p-nitrophenol then acts as a nucleophile, attacking the carbonyl carbon of the activated Boc-Ala in the O-acylisourea intermediate.

-

Formation of this compound and DCU: This attack leads to the formation of the desired product, this compound, and the byproduct, N,N'-dicyclohexylurea (DCU). DCU is insoluble in many common organic solvents and can be easily removed by filtration.

A potential side reaction involves the rearrangement of the O-acylisourea intermediate to an unreactive N-acyl-N,N'-dicyclohexylurea. However, in the presence of a nucleophile like p-nitrophenol, the formation of the active ester is the predominant pathway.

Quantitative Data

The following tables summarize the key quantitative data associated with the reactants and the final product, this compound.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Boc-L-alanine (Boc-Ala-OH) | C₈H₁₅NO₄ | 189.21 | 79-83 | White crystalline powder |

| p-Nitrophenol (HONp) | C₆H₅NO₃ | 139.11 | 113-115 | Yellowish crystalline solid |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 34-35 | White crystalline solid with a low melting point |

| Boc-L-alanine p-nitrophenyl ester (this compound) | C₁₄H₁₈N₂O₆ | 310.30 | 82-84 | White to off-white powder |

Table 2: Key Properties of this compound

| Property | Value |

| Purity (HPLC) | ≥99%[2] |

| Optical Rotation [α]²⁰/D | -52 ± 2° (c=1 in DMF)[2] |

| Storage Conditions | 2-8°C |

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of this compound.

Materials and Reagents

-

Boc-L-alanine (Boc-Ala-OH)

-

p-Nitrophenol (HONp)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (EtOAc), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hexane or Pentane

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-alanine (1.0 equivalent) and p-nitrophenol (1.05 equivalents) in anhydrous ethyl acetate (approximately 5-10 mL per gram of Boc-Ala-OH).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of DCC: In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of anhydrous ethyl acetate or dichloromethane. Add this solution dropwise to the cooled solution of Boc-Ala-OH and p-nitrophenol over 15-20 minutes, while maintaining the temperature at 0°C.

-

Reaction: Stir the reaction mixture at 0°C for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Warming to Room Temperature: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-16 hours).

-

Removal of DCU: After the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold ethyl acetate.

-

Work-up:

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted p-nitrophenol and Boc-Ala-OH.

-

Water (1 x 50 mL).

-

1 M Hydrochloric acid solution (1 x 50 mL) to remove any remaining base.

-

Brine (saturated NaCl solution) (1 x 50 mL).

-

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Recrystallization):

-

Dissolve the crude product in a minimal amount of a suitable hot solvent, such as a mixture of ethyl acetate and hexane or isopropanol.

-

Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold hexane or pentane, and dry under vacuum.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:

-

Melting Point: Compare the observed melting point with the literature value.

-

Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.

-

Spectroscopy:

-

¹H NMR: To confirm the presence of the Boc, alanine, and p-nitrophenyl protons.

-

¹³C NMR: To confirm the carbon framework of the molecule.

-

FT-IR: To identify the characteristic functional groups, such as the carbonyl stretching of the ester and the urethane.

-

Visualizations

Synthesis Mechanism of this compound

Caption: Reaction mechanism for the DCC-mediated synthesis of this compound.

Experimental Workflow for this compound Synthesis

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

Solubility Profile of Boc-Ala-ONp: A Technical Guide for Researchers

Introduction

N-tert-Butoxycarbonyl-L-alanine 4-nitrophenyl ester (Boc-Ala-ONp) is a crucial activated amino acid derivative widely employed in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the amine and the 4-nitrophenyl (ONp) ester activating group on the carboxyl terminus facilitate the clean and efficient formation of peptide bonds. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification strategies, and overall process efficiency in both academic research and industrial drug development.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of precise quantitative solubility data in published literature, this document focuses on providing a qualitative solubility profile based on data from analogous compounds and general principles of solubility for protected amino acids. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided, alongside workflow diagrams to guide laboratory practice.

Core Physicochemical Properties of this compound

| Property | Value |

| Synonyms | Boc-L-alanine 4-nitrophenyl ester, 4-nitrophenyl 2-[(tert-butoxycarbonyl)amino]propanoate |

| CAS Number | 2483-49-0 |

| Molecular Formula | C₁₄H₁₈N₂O₆ |

| Molecular Weight | 310.31 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 71 - 73 °C |

Qualitative Solubility Profile

Precise quantitative solubility data for this compound is not extensively available in scientific literature. However, based on the solubility of structurally similar compounds, such as other Boc-protected amino acid esters, a general qualitative solubility profile can be established. The following table summarizes the expected solubility of this compound in a range of common organic solvents at ambient temperature. For critical applications, experimental verification is strongly recommended.

| Solvent Family | Solvent | IUPAC Name | Polarity Index (Snyder) | Expected Qualitative Solubility |

| Chlorinated | Dichloromethane (DCM) | Dichloromethane | 3.1 | Very Soluble |

| Chloroform | Trichloromethane | 4.1 | Very Soluble | |

| Ethers | Tetrahydrofuran (THF) | Oxolane | 4.0 | Very Soluble |

| Diethyl Ether | Ethoxyethane | 2.8 | Soluble | |

| Esters | Ethyl Acetate (EtOAc) | Ethyl ethanoate | 4.4 | Very Soluble |

| Ketones | Acetone | Propan-2-one | 5.1 | Very Soluble |

| Polar Aprotic | Dimethylformamide (DMF) | N,N-Dimethylformamide | 6.4 | Very Soluble |

| Acetonitrile (ACN) | Ethanenitrile | 5.8 | Soluble | |

| Alcohols | Methanol (MeOH) | Methanol | 5.1 | Sparingly Soluble to Soluble |

| Ethanol (EtOH) | Ethanol | 4.3 | Sparingly Soluble | |

| Hydrocarbons | Hexanes | Hexane | 0.1 | Insoluble |

| Petroleum Ether | N/A | ~0.1 | Insoluble | |

| Aqueous | Water | Water | 10.2 | Insoluble |

Experimental Protocol for Solubility Determination

The gravimetric method is a reliable and straightforward technique for accurately determining the solubility of a solid compound like this compound in a specific solvent.

Objective: To determine the quantitative solubility of this compound in a chosen organic solvent at a specified temperature.

Materials:

-

High-purity this compound

-

Analytical grade organic solvent of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Screw-cap vials (e.g., 4 mL or 20 mL) with solvent-resistant septa

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Pre-weighed, dry glass vials for solvent evaporation

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent any solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Isolation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) into a syringe, ensuring no solid particles are disturbed.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed, clean, and dry evaporation vial. Record the exact volume of the filtered solution transferred.

-

-

Solvent Evaporation and Quantification:

-

Place the evaporation vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 40-50 °C), or use a vacuum desiccator or rotary evaporator.

-

Once all the solvent has been removed, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solid residue.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the residue by the volume of the filtered solution that was evaporated.

-

Visualizing Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the gravimetric method for determining the solubility of this compound.

Role of this compound in Peptide Synthesis

This compound is an activated ester used for the incorporation of an alanine residue into a growing peptide chain. The diagram below outlines a typical coupling step in Boc-based solid-phase peptide synthesis (SPPS).

While comprehensive quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides researchers, scientists, and drug development professionals with a robust qualitative framework and a detailed experimental protocol to determine this critical parameter. The provided workflows offer clear visual guidance for both the determination of solubility and the application of this compound in its primary role in peptide synthesis. Accurate solubility data, determined experimentally, is essential for the development of efficient, scalable, and reproducible synthetic processes involving this important reagent.

Stability and Storage of Boc-Ala-ONp: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-L-alanine 4-nitrophenyl ester (Boc-Ala-ONp). Understanding the stability profile of this critical reagent is paramount for ensuring its integrity, reactivity, and the successful outcome of peptide synthesis and other chemical applications. This document outlines the key factors influencing its stability, potential degradation pathways, and recommended analytical methods for its assessment.

Core Stability and Storage Recommendations

This compound is a moisture-sensitive and thermally labile compound. Proper storage is crucial to maintain its purity and reactivity.

Storage Conditions Summary

| Parameter | Recommendation | Source(s) |

| Temperature | 2-8°C | [1][2][3][4][5] |

| Atmosphere | Store under an inert, dry atmosphere (e.g., argon or nitrogen). | General best practice for moisture-sensitive reagents. |

| Light | Store in a light-resistant container. | General best practice for photosensitive compounds. |

| Container | Tightly sealed container to prevent moisture ingress. | General best practice for hygroscopic materials. |

Factors Influencing Stability

Several environmental factors can adversely affect the stability of this compound, leading to its degradation and the formation of impurities.

-

Moisture/Humidity: The presence of water can lead to the hydrolysis of the p-nitrophenyl ester bond, which is the primary degradation pathway. This results in the formation of Boc-L-alanine and p-nitrophenol.

-

Temperature: Elevated temperatures can accelerate the rate of hydrolysis and can also lead to the thermal decomposition of the tert-butoxycarbonyl (Boc) protecting group. Thermal deprotection of Boc groups can occur at temperatures as low as 100°C, though it is more significant at higher temperatures (around 150°C).[6][7]

-

pH: The rate of hydrolysis of the p-nitrophenyl ester is pH-dependent. Both acidic and basic conditions can catalyze this degradation.

Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the ester linkage and the removal of the Boc protecting group.

Figure 1. Primary degradation pathways of this compound.

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of this compound and quantifying its degradation products. The following is a general protocol that can be optimized for specific laboratory conditions.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products (Boc-Ala-OH, p-nitrophenol, and products of Boc-group removal).

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 274 nm (for p-nitrophenol) and 220 nm (for peptide bonds and Boc-group)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

For analysis, dilute the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a final concentration of 0.1 mg/mL.

Forced Degradation Studies:

To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a sample of this compound.

-

Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature for 1 hour.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure to the stress conditions, the samples should be diluted and analyzed by the developed HPLC method to confirm the separation of the parent compound from any degradation products.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for the stability assessment of this compound.

Figure 2. Workflow for stability assessment of this compound.

Conclusion

The stability of this compound is critical for its successful application in research and development. By adhering to the recommended storage conditions of 2-8°C in a dry, inert atmosphere and away from light, the integrity of the reagent can be maintained. The primary degradation pathways are hydrolysis of the p-nitrophenyl ester and thermal or acidic cleavage of the Boc protecting group. A validated stability-indicating HPLC method is essential for monitoring the purity of this compound and ensuring its suitability for use.

References

- 1. This compound = 96.0 HPLC 2483-49-0 [sigmaaldrich.com]

- 2. This compound = 96.0 HPLC 2483-49-0 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

The Role of Boc-Ala-ONp in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of N-α-(tert-butoxycarbonyl)-L-alanine p-nitrophenyl ester (Boc-Ala-ONp) in peptide synthesis. It provides a detailed overview of its core principles, experimental protocols, and the underlying chemical rationale for its use in the construction of peptide chains.

Core Principles: Activation and Coupling

In the realm of solid-phase peptide synthesis (SPPS), the formation of a peptide bond between two amino acids requires the activation of the carboxylic acid moiety of the incoming amino acid. This compound is a pre-activated form of Boc-L-alanine, where the carboxylic acid is converted to a p-nitrophenyl ester. This activation serves a crucial purpose in facilitating the nucleophilic attack by the free amino group of the N-terminal amino acid of the growing peptide chain attached to the solid support.

The mechanism hinges on the principle of the p-nitrophenyl group functioning as an efficient leaving group. The electron-withdrawing nature of the nitro group on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon of the ester. This heightened reactivity makes it susceptible to attack by the nucleophilic amine of the peptide chain. Upon formation of the tetrahedral intermediate, the p-nitrophenoxide ion is readily displaced, as it is a stable species due to resonance stabilization. This process results in the formation of a new peptide bond.

While highly reactive, the activation provided by the p-nitrophenyl ester is generally considered moderate enough to minimize the risk of side reactions, such as racemization at the α-carbon of the activated amino acid. This balance between reactivity and stability makes p-nitrophenyl esters a valuable tool in the peptide chemist's arsenal.

Data Presentation: A Comparative Overview

While specific kinetic data for the coupling of this compound in solid-phase synthesis is not extensively tabulated in comparative studies, the general performance characteristics of p-nitrophenyl esters (ONp) in comparison to other activation methods can be summarized. The following table provides a qualitative and quantitative overview based on established principles and data from solution-phase studies and related SPPS systems.

| Activation Method | Reagent(s) | Typical Coupling Time | Coupling Efficiency | Risk of Racemization | Notes |

| p-Nitrophenyl Ester | This compound | 1-4 hours | Good to Excellent | Low | Pre-activated, stable solid. Reaction can be monitored by the release of p-nitrophenol. |

| Carbodiimide (in situ) | Boc-Ala-OH + DCC/DIC | 30 min - 2 hours | Excellent | Moderate | By-product (DCU/DIU) can be difficult to remove. Additives like HOBt are often used to suppress racemization. |

| Uronium/Aminium (in situ) | Boc-Ala-OH + HBTU/HATU | 15-60 minutes | Excellent | Low | Rapid and efficient, but reagents can be more expensive. |

| Symmetric Anhydride | (Boc-Ala)₂O | 30-60 minutes | Excellent | Low | Highly reactive, but requires an extra preparation step. |

Note: Coupling efficiency and time can be sequence-dependent and are influenced by factors such as steric hindrance, the nature of the solvent, and the solid support used.

Experimental Protocols

The following section details a generalized protocol for the use of this compound in manual solid-phase peptide synthesis.

Materials and Reagents

-

This compound

-

Peptide synthesis resin (e.g., Merrifield resin pre-loaded with the first amino acid)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Piperidine (for Fmoc synthesis comparison, not used in Boc deprotection)

-

Kaiser test kit (for monitoring coupling completion)

-

Peptide cleavage cocktail (e.g., HF/anisole or a trifluoromethanesulfonic acid-based cocktail)

-

Diethyl ether, cold

Step-by-Step Protocol for a Single Coupling Cycle

This protocol assumes the synthesis has already commenced and the N-terminal Boc group of the resin-bound peptide has been removed.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Boc Deprotection (if necessary):

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

-

Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual TFA.

-

-

Neutralization:

-

Treat the resin with a 10% solution of DIEA in DMF for 2 minutes. Repeat this step.

-

Wash the resin with DMF (3x) and DCM (3x) to remove excess base.

-

-

Coupling with this compound:

-

Dissolve this compound (2-3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the this compound solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation. The reaction can be monitored by observing the yellow color of the released p-nitrophenol in the solution.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated with fresh reagents.

-

-

Washing:

-

Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and the p-nitrophenol by-product.

-

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Mandatory Visualizations

Reaction Mechanism of this compound

Caption: Mechanism of peptide bond formation using this compound.

Experimental Workflow for a Single Coupling Cycle in Boc-SPPS

Caption: Workflow for a single coupling cycle using this compound in SPPS.

Conclusion

This compound represents a classical and effective activated amino acid derivative for use in solid-phase peptide synthesis. Its mechanism of action, centered on the activating properties of the p-nitrophenyl ester, allows for efficient peptide bond formation under relatively mild conditions, thereby minimizing side reactions. While modern, faster-activating reagents are now commonplace, the stability, ease of use, and cost-effectiveness of p-nitrophenyl esters ensure their continued relevance in the field of peptide chemistry. A thorough understanding of its mechanism and the optimization of reaction protocols are key to leveraging this compound for the successful synthesis of target peptides for research and drug development.

The Enduring Utility of the p-Nitrophenyl Ester: A Technical Guide to the Role of the Leaving Group in Boc-Ala-ONp

For Immediate Release

A deep dive into the chemical principles and practical applications of N-α-Boc-L-alanine p-nitrophenyl ester (Boc-Ala-ONp) in peptide synthesis. This whitepaper serves as a technical resource for researchers, scientists, and professionals in drug development, elucidating the critical function of the p-nitrophenyl group in facilitating amide bond formation.

Introduction: The Principle of Carboxyl Group Activation

The formation of a peptide bond, a cornerstone of protein chemistry and drug synthesis, involves the creation of an amide linkage between the carboxyl group of one amino acid and the amino group of another. This reaction is not spontaneous and requires the "activation" of the carboxyl group to render it more susceptible to nucleophilic attack. One of the classical and most illustrative methods for this activation is the use of active esters, such as the p-nitrophenyl (ONp) ester of an N-protected amino acid like this compound. This guide explores the pivotal role of the p-nitrophenyl moiety as a leaving group, which is fundamental to the utility of this class of reagents.

The p-Nitrophenyl Group: An Electron-Withdrawing Powerhouse

The effectiveness of the p-nitrophenyl group as a leaving group is rooted in its electronic properties. The nitro group (-NO₂) is a strong electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-R) effects. This electronic pull has two major consequences that facilitate peptide bond formation.

Firstly, it increases the electrophilicity of the ester's carbonyl carbon. By withdrawing electron density, the nitro group makes the carbonyl carbon more positive and, therefore, a more attractive target for the nucleophilic amino group of the incoming amino acid.

Secondly, and most importantly, it stabilizes the resulting p-nitrophenolate anion after it departs. A good leaving group is one that is stable on its own. The acidity of the conjugate acid, p-nitrophenol, is a direct measure of the leaving group's stability.

| Property of p-Nitrophenol | Value | Significance |

| pKa | 7.14 - 7.15[1][2] | The relatively low pKa indicates that p-nitrophenol is moderately acidic. This means its conjugate base, the p-nitrophenolate anion, is weak and highly stable. |

| Stability of Anion | Resonance Stabilized | The negative charge on the phenolate oxygen is delocalized across the aromatic ring and onto the oxygen atoms of the nitro group, significantly stabilizing the anion.[3] |

This inherent stability prevents the reverse reaction from occurring, driving the equilibrium towards the formation of the desired peptide bond.

Mechanism of Amide Bond Formation

The reaction between this compound and another amino acid (e.g., the methyl ester of glycine, Gly-OMe) proceeds via a nucleophilic acyl substitution mechanism. The process involves two key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the incoming amino group attacks the electrophilic carbonyl carbon of the activated ester.

-

Tetrahedral Intermediate Formation and Collapse: This attack forms an unstable, transient tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the stable p-nitrophenolate anion as the leaving group.

The final products are the N-protected dipeptide (Boc-Ala-Gly-OMe) and p-nitrophenol. The reaction is often monitored spectrophotometrically by the appearance of the yellow p-nitrophenolate ion.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Boc Protection Strategy

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protection strategy represents a foundational and robust methodology in the field of solid-phase peptide synthesis (SPPS). Despite the rise of the Fmoc/tBu approach, Boc chemistry retains significant advantages, particularly for the synthesis of long or challenging peptide sequences. This guide provides a comprehensive technical overview of the Boc protection strategy, detailing its core principles, experimental protocols, and data-driven insights to empower researchers in peptide and drug development.

Core Principles: Graduated Acid Lability

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is predicated on the principle of graduated acid lability. The Nα-amino group of the incoming amino acid is temporarily protected by the Boc group, which is labile to moderate acids like trifluoroacetic acid (TFA). In contrast, the side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal. This differential sensitivity to acid concentration allows for the selective deprotection of the Nα-amino group at each cycle of peptide elongation, while the side-chain protecting groups remain intact until the final cleavage step.

The Chemistry of Boc Protection and Deprotection

The success of Boc-SPPS hinges on the clean and efficient removal of the Boc group at each cycle and its stability during the coupling step.

Boc Protection: The Boc group is typically introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Boc Deprotection: The removal of the Boc group is an acid-catalyzed process. The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a moderate acid, most commonly TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine of the peptide chain.

The Boc-SPPS Workflow: A Cyclical Process

The synthesis of a peptide using the Boc strategy is a cyclical process involving three main steps in each cycle: deprotection, neutralization, and coupling.

Quantitative Data in Boc-SPPS

The efficiency of each step in the Boc-SPPS cycle is critical for the overall yield and purity of the final peptide. The choice of reagents plays a pivotal role.

Comparison of Coupling Reagents

The formation of the peptide bond (amide bond) is facilitated by coupling reagents. For sterically hindered amino acids, the choice of coupling reagent is particularly crucial.

| Coupling Reagent | Reagent Class | Typical Yield (%) for Hindered Couplings | Relative Reaction Rate | Risk of Racemization | Key Considerations |

| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA. |

| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[1] |

| COMU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | A third-generation uronium salt with high efficiency and safety profile.[2] |

| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. |

| DIC/HOBt | Carbodiimide/Additive | >97 | Moderate | Low to Moderate | A cost-effective and reliable method. HOBt is crucial for accelerating the reaction and minimizing racemization.[2] |

Cleavage Cocktails for Final Deprotection

The final step in Boc-SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved with a strong acid, and the composition of the "cleavage cocktail" is critical to prevent side reactions.

| Reagent | Primary Acid | Common Scavengers | Target Residues for Scavengers | Key Features |

| Standard HF Cleavage | Anhydrous Hydrogen Fluoride (HF) | Anisole, p-Cresol, Dimethyl Sulfide (DMS), p-Thiocresol | Trp, Met, Cys, Tyr | Highly effective but requires specialized, HF-resistant apparatus due to the corrosive and toxic nature of HF.[3] |

| TFMSA Cleavage | Trifluoromethanesulfonic Acid (TFMSA) | Thioanisole, m-Cresol, Ethanedithiol (EDT) | Trp, Met, Cys, Tyr | An alternative to HF that can be used in standard laboratory glassware, though it is also highly corrosive. |

| TMSOTf Cleavage | Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | m-Cresol, TFA | General | Reported to produce fewer side reactions and a less hygroscopic product compared to TFMSA cleavage. |

| HBr/TFA Cleavage | Hydrogen Bromide in Acetic Acid / TFA | Pentamethylbenzene, Thioanisole | General | Can be used in standard laboratory glassware and is suitable for some applications.[4] |

| Reagent K | Trifluoroacetic Acid (TFA) | Water, Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) | Cys, Met, Trp, Tyr | A common, versatile cocktail, though primarily associated with Fmoc-SPPS, it can be adapted for certain Boc-cleavable resins.[5] |

Experimental Protocols

Resin Preparation (Swelling)

-

Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.

-

Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the solvent by filtration.

Nα-Boc Deprotection

-

To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v).

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes to ensure complete deprotection.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

Wash the resin with isopropanol (IPA) (2-3 times) to remove residual acid, followed by washes with the coupling solvent (e.g., DMF).

Neutralization

-

To the deprotected peptide-resin (which is in the form of a trifluoroacetate salt), add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.

-

Agitate the mixture for 1-2 minutes.

-

Drain the neutralization solution.

-

Repeat the neutralization step one more time.

-

Wash the resin thoroughly with the coupling solvent (e.g., DMF) to remove excess base.

Amino Acid Coupling (using HBTU)

-

In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a near-equivalent amount of HBTU in DMF.

-

Add 4-6 equivalents of a base, typically DIEA, to the amino acid solution to initiate activation.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

Once the coupling is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.

Final Cleavage and Peptide Precipitation (using HF)

Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Place the dried peptide-resin in the HF reaction vessel along with a magnetic stir bar and the appropriate scavengers (e.g., p-cresol).

-

Cool the vessel in a dry ice/acetone bath.

-

Distill the required amount of anhydrous HF into the vessel.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

After the reaction is complete, carefully remove the HF by evaporation under a stream of nitrogen.

-

The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove scavengers and cleaved protecting groups.

-

The precipitated peptide is then dried under vacuum.

Signaling Pathways and Logical Relationships

The chemical transformations in the Boc protection and deprotection cycle can be visualized as a clear, logical progression.

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Boc-SPPS, which can impact the purity and yield of the final peptide.

-

Diketopiperazine Formation: This occurs primarily at the dipeptide stage, where the deprotected N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic molecule. This is particularly prevalent when Proline or Glycine are the first two amino acids.

-

Mitigation: Use of in situ neutralization protocols where the coupling is initiated simultaneously with neutralization.[4]

-

-

Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to the formation of a five-membered aspartimide ring under both acidic and basic conditions. This can lead to a mixture of α- and β-aspartyl peptides.

-

Mitigation: In Boc-SPPS, this side reaction is generally less problematic than in Fmoc-SPPS due to the protonated state of the N-terminus after deprotection. Careful selection of side-chain protecting groups for Asp can also minimize this issue.

-

-

Pyroglutamate Formation: An N-terminal glutamine or glutamic acid can cyclize to form pyroglutamate, leading to a truncated and modified peptide.

-

Mitigation: Ensure rapid and efficient coupling of the subsequent amino acid to minimize the exposure time of the N-terminal Gln/Glu. Alternatively, if pyroglutamate is the desired N-terminus, Boc-pGlu-OH can be coupled directly in the last step.

-

-

Alkylation of Sensitive Residues: During the final HF cleavage, the carbocations generated from the cleavage of protecting groups can alkylate sensitive residues such as Tryptophan, Methionine, and Cysteine.

-

Mitigation: The use of a scavenger cocktail during cleavage is essential to "trap" these reactive carbocations.[4]

-

Conclusion

The Boc protection strategy remains a powerful and relevant technique in peptide synthesis. Its robustness, particularly for the synthesis of long and complex peptides, ensures its continued use in research and industrial applications. A thorough understanding of the underlying chemistry, careful selection of reagents, and awareness of potential side reactions are paramount to the successful synthesis of high-quality peptides using this classic yet effective methodology.

References

Introduction to solid-phase peptide synthesis using Boc chemistry

An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Boc Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry. It covers the fundamental principles, detailed experimental protocols, and a comparison with the alternative Fmoc chemistry, tailored for professionals in research and drug development.

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, a revolutionary technique developed by R. Bruce Merrifield, who was later awarded the Nobel Prize in Chemistry in 1984, has become a cornerstone of peptide and protein science.[1][2] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, or resin.[1][2] This methodology simplifies the synthesis process by allowing for the use of excess reagents to drive reactions to completion, with subsequent removal of unreacted materials and byproducts through simple filtration and washing steps.[2] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[3]

Core Principles of Boc Chemistry in SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is the classical approach to SPPS.[4] It is characterized by a graduated acid lability for the removal of protecting groups.[2]

-

α-Amino Group Protection : The α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group. This group is stable under the coupling conditions but is readily removed by a moderately strong acid, typically trifluoroacetic acid (TFA).[5][6]

-

Side-Chain Protection : The functional groups on the side chains of amino acids are protected by more acid-stable groups, commonly benzyl (Bzl)-based ethers, esters, and carbamates.[5] These protecting groups remain intact during the repetitive TFA deprotection steps of the α-amino group.

-

Final Cleavage : The final step involves the simultaneous cleavage of the completed peptide from the resin and the removal of all side-chain protecting groups. This requires a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][7]

Comparison with Fmoc Chemistry

While Boc chemistry was the pioneering method, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become more prevalent in recent years due to its milder reaction conditions. The key differences are summarized below.

| Feature | Boc Chemistry | Fmoc Chemistry |

| α-Amino Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Reagent | Moderately strong acid (e.g., 25-50% TFA in DCM)[5] | Base (e.g., 20-50% piperidine in DMF)[3] |

| Side-Chain Protecting Groups | Benzyl-based (acid-labile) | tert-Butyl-based (acid-labile) |

| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA)[4] | Strong acid (e.g., TFA) |

| Orthogonality | Based on differential acid lability | True orthogonality (acid vs. base) |

| Advantages | Robust for long and difficult sequences. | Milder conditions, suitable for sensitive amino acids and automated synthesis.[8] |

| Disadvantages | Harsh final cleavage conditions (HF is highly corrosive and toxic).[9] | Potential for side reactions like diketopiperazine formation and aspartimide formation.[8] |

Experimental Workflow and Protocols

The general workflow of Boc-SPPS is a cyclical process, as illustrated in the diagram below.

Caption: General workflow of Boc solid-phase peptide synthesis.

Resin Preparation and Loading

The first step is the covalent attachment of the C-terminal amino acid to the solid support. Merrifield resin, a chloromethylated polystyrene, is commonly used for the synthesis of peptide acids.[4]

Protocol: Attachment of Boc-Amino Acid to Merrifield Resin (Cesium Salt Method) [6]

-

Cesium Salt Preparation : Dissolve the Boc-amino acid (1.0 mmol) in methanol (5 mL) and add water (0.5 mL). Titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate. Evaporate the mixture to dryness. To ensure the salt is anhydrous, add DMF (2.5 mL) and evaporate to dryness; repeat this step.[6]

-

Resin Swelling : Swell the Merrifield resin in DMF (6-8 mL per gram of resin) for at least 30-60 minutes.[6][10]

-

Loading Reaction : Add the dried Boc-amino acid cesium salt (1.0 equivalent based on the resin's chlorine substitution) to the swollen resin.[6]

-

Incubation : Shake the mixture at 50°C for 24 hours.[6]

-

Washing : Filter the resin and wash it sequentially with DMF (3x), 50% aqueous DMF (3x), 50% aqueous methanol (3x), and finally methanol (3x).[4]

-

Drying : Dry the resin in vacuo to a constant weight.[4]

The SPPS Cycle: Deprotection, Neutralization, and Coupling

Each cycle of amino acid addition involves a three-step process: deprotection, neutralization, and coupling.

Caption: Detailed steps within a single Boc-SPPS cycle.

Protocol for a Single Synthesis Cycle (0.1 mmol scale):

-

Nα-Boc Deprotection :

-

Add a solution of 50% TFA in DCM to the resin.[10]

-

Agitate for a 5-minute pre-wash, then drain.[10]

-

Add a fresh portion of 50% TFA/DCM and agitate for an additional 15-25 minutes.[10]

-

If the sequence contains sensitive residues like Cys, Met, or Trp, add 0.5% dithioethane (DTE) as a scavenger to the deprotection solution.[10]

-

Drain the solution and wash the resin thoroughly with DCM, followed by isopropanol (IPA).[10]

-

-

Neutralization :

-

Amino Acid Coupling (DCC/HOBt Method) :

-

In a separate vessel, dissolve the next Boc-protected amino acid (5 equivalents) and 1-hydroxybenzotriazole (HOBt) (5.5 equivalents) in a minimum volume of DMF.[11]

-

Add this solution to the neutralized peptide-resin.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) (5.5 equivalents).[11][12]

-

Agitate the reaction mixture at room temperature for 1-2 hours.[10]

-

The completion of the coupling can be monitored using the Kaiser (ninhydrin) test, which detects free primary amines. A negative result indicates a complete reaction.[10][13]

-

After completion, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct.[10]

-

Final Cleavage and Deprotection

The final step is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. Anhydrous hydrogen fluoride (HF) is the most common reagent for this purpose.

Protocol: Standard HF Cleavage [7]

Caution : Anhydrous HF is extremely toxic, corrosive, and requires a specialized apparatus. This procedure must be performed by trained personnel in a dedicated fume hood.

-

Preparation : Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus. Add the appropriate scavengers (e.g., p-cresol, anisole) to trap the reactive carbocations generated during deprotection.[7][14]

-

HF Distillation : Cool the reaction vessel in a dry ice/methanol bath (-78°C). Distill the required volume of HF (typically 10 mL per 0.2 mmol of peptide-resin) into the vessel.[7]

-

Cleavage Reaction : Warm the vessel to 0°C and stir the mixture for 1-2 hours. The reaction time may need to be extended for peptides containing Arg(Tos).[7]

-

HF Evaporation : After the reaction is complete, evaporate the HF under a stream of nitrogen or under vacuum.[7]

-

Peptide Precipitation : Filter the resin and wash it with a small amount of fresh TFA. Combine the filtrates and add 8-10 times the volume of cold diethyl ether or methyl t-butyl ether to precipitate the crude peptide.[4][7]

-

Washing and Drying : Collect the precipitated peptide by filtration or centrifugation. Wash the crude peptide multiple times with cold ether to remove scavengers and cleaved protecting groups. Dry the peptide under vacuum.[4][7]

Quantitative Data Summary

| Step | Reagent | Concentration / Equivalents | Typical Reaction Time |

| Resin Loading | Boc-AA-Cs Salt | 1.0 - 1.2 equivalents | 24 hours at 50°C[6] |

| Deprotection | TFA in DCM | 50% (v/v)[10] | 5 min pre-wash + 15-25 min[10] |

| Neutralization | DIEA in DCM | 10% (v/v)[10] | 2 x 1-2 minutes[10] |

| Coupling (DCC/HOBt) | Boc-AA / HOBt / DCC | 5 eq. / 5.5 eq. / 5.5 eq.[11] | 1-2 hours[10] |

| Coupling (HBTU) | Boc-AA / HBTU / DIEA | 3 eq. / 3 eq. / 6 eq.[4] | 1-2 hours[4] |

| Final Cleavage | Anhydrous HF | ~10 mL / 0.2 mmol resin[7] | 1-2 hours at 0°C[7] |

Potential Side Reactions

Several side reactions can occur during Boc-SPPS, which may affect the purity and yield of the final peptide.

-

Alkylation : The carbocations generated during TFA deprotection and HF cleavage can alkylate sensitive residues like Tryptophan (Trp), Cysteine (Cys), and Methionine (Met). The use of scavengers such as dithioethane (DTE), anisole, or p-cresol is crucial to minimize these side reactions.[5]

-

Diketopiperazine Formation : This is common after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly problematic with Proline or Glycine at the C-terminus.[5]

-

Aspartimide Formation : Peptides containing Aspartic acid (Asp) can form a stable five-membered ring (aspartimide) under acidic conditions, which can lead to the formation of β-aspartyl peptides upon ring-opening.[15]

Conclusion

Boc solid-phase peptide synthesis is a robust and well-established methodology that has been instrumental in the advancement of peptide chemistry. While the harsh acidic conditions, particularly the use of HF for final cleavage, present significant challenges, the Boc/Bzl strategy remains a powerful tool, especially for the synthesis of long and complex peptides where the milder conditions of Fmoc chemistry may be less effective. A thorough understanding of the underlying chemistry, careful execution of the experimental protocols, and awareness of potential side reactions are paramount for the successful synthesis of high-quality peptides using this classical approach.

References

- 1. peptide.com [peptide.com]

- 2. csbio.com [csbio.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. bachem.com [bachem.com]

- 13. digital.csic.es [digital.csic.es]

- 14. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chempep.com [chempep.com]

Methodological & Application

Application Notes and Protocols for Boc-Ala-ONp in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Boc-L-Ala-p-nitrophenyl ester (Boc-Ala-ONp) in solid-phase peptide synthesis (SPPS). The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classic and robust method for SPPS, and the use of pre-activated p-nitrophenyl esters offers a convenient alternative to in situ activation methods.[1]

Introduction to Boc-SPPS using Activated Esters

Solid-phase peptide synthesis revolutionized the way peptides are created, enabling the efficient assembly of amino acids into a desired sequence on a solid support.[2] The Boc strategy employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[3] Side-chain functional groups are typically protected by more acid-stable benzyl-based groups.[4] The iterative cycle of Boc-SPPS involves the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.[3]